molecular formula C21H24FNO3 B2848290 4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid CAS No. 1026751-55-2

4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid

Cat. No. B2848290
CAS RN: 1026751-55-2
M. Wt: 357.425
InChI Key: RJQVYXQURLINJP-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C21H24FNO3 . It is also known by its synonyms 4-(4-tert-butylphenyl)-2-[(4-fluorophenyl)methylamino]-4-oxobutanoic acid .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H24FNO3 . It contains a fluorobenzyl group attached to an amino group, which is in turn attached to a 4-oxobutanoic acid moiety. The presence of the tert-butyl group on the phenyl ring adds steric bulk to the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 357.42 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Field Effect Transistors (OFETs)

4-[4-(Tert-butyl)phenyl]-2-[(4-fluorobenzyl)amino]-4-oxobutanoic acid: has been utilized in the synthesis of alternating copolymers. For instance, copolymer PBPTT (based on thiophene and the compound ) exhibits remarkable properties:

Biologically Active Precursors

The compound also holds promise as a precursor to biologically active natural products. Specifically:

Antifungal and Antioxidant Properties

In the realm of natural products, our compound has been investigated for its bioactivities:

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[(4-fluorophenyl)methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-21(2,3)16-8-6-15(7-9-16)19(24)12-18(20(25)26)23-13-14-4-10-17(22)11-5-14/h4-11,18,23H,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQVYXQURLINJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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